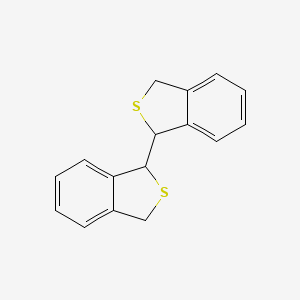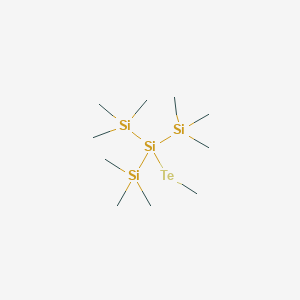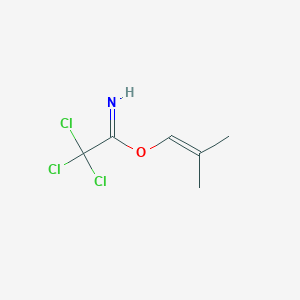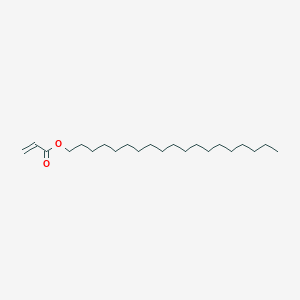
1,3,5-Triazine-2,4-diamine, 6-tetradecyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,3,5-Triazine-2,4-diamine, 6-tetradecyl- is a chemical compound belonging to the triazine family Triazines are heterocyclic compounds that contain three nitrogen atoms at positions 1, 3, and 5 of the six-membered ring
Preparation Methods
The synthesis of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- can be achieved through several methods. One common approach involves the nucleophilic substitution of cyanuric chloride with appropriate amines. The reaction typically occurs in the presence of a base such as cesium carbonate, which facilitates the substitution process . Another method involves the use of imidates, guanidines, and amides or aldehydes as starting materials . Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
1,3,5-Triazine-2,4-diamine, 6-tetradecyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The triazine ring can undergo substitution reactions with different nucleophiles, leading to the formation of various substituted derivatives. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,3,5-Triazine-2,4-diamine, 6-tetradecyl- has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Mechanism of Action
The mechanism of action of 1,3,5-Triazine-2,4-diamine, 6-tetradecyl- involves its interaction with specific molecular targets. In the context of its anticancer activity, the compound has been shown to inhibit the proliferation of cancer cells by interfering with key signaling pathways and molecular targets involved in cell growth and survival . The exact molecular targets and pathways may vary depending on the specific application and context.
Comparison with Similar Compounds
1,3,5-Triazine-2,4-diamine, 6-tetradecyl- can be compared with other similar compounds in the triazine family:
6,N2-Diaryl-1,3,5-triazine-2,4-diamines: These compounds have been studied for their antiproliferative activity and have shown potential as anticancer agents.
Propazine: Another triazine derivative used as a herbicide.
6-Phenyl-1,3,5-triazine-2,4-diamine: Known for its applications in various chemical processes
Properties
CAS No. |
191486-18-7 |
|---|---|
Molecular Formula |
C17H33N5 |
Molecular Weight |
307.5 g/mol |
IUPAC Name |
6-tetradecyl-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C17H33N5/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-16(18)22-17(19)21-15/h2-14H2,1H3,(H4,18,19,20,21,22) |
InChI Key |
HXPZJNPIMRZESM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCC1=NC(=NC(=N1)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-(4-{(E)-[(4-Nitrophenyl)imino]methyl}phenoxy)hexan-1-ol](/img/structure/B12557954.png)


![4H-1-Benzopyran-4-one, 2-[3,5-bis(1,1-dimethylethyl)-4-hydroxyphenyl]-](/img/structure/B12557978.png)
![1,3,5-Tribromo-2-{[dimethyl(oxo)-lambda~6~-sulfanylidene]amino}benzene](/img/structure/B12557982.png)







![N-Acetyl-S-[(E)-(4-fluorophenyl)diazenyl]-D-cysteine](/img/structure/B12558057.png)
![3-[(2-Methoxyethyl)amino]phenol](/img/structure/B12558061.png)
